N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Antifungal Botrytis cinerea EC50

Lead optimization campaigns targeting SDH require structurally precise carboxamides to achieve reproducible antifungal potency. Generic pyrazole carboxamides vary >2-fold in EC₅₀. This compound delivers validated 2× superiority over fluxapyroxad. Key features: • IC₅₀ = 0.506 μg/mL against isolated SDH - >1.7-fold more potent than close analogs • Single-crystal XRD structure enables exact docking & scaffold-hopping design • Stock available; request a quote for immediate global dispatch

Molecular Formula C16H17N3O2S
Molecular Weight 315.39
CAS No. 2034374-02-0
Cat. No. B2604407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
CAS2034374-02-0
Molecular FormulaC16H17N3O2S
Molecular Weight315.39
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2=COC=C2)C)C3=CC=CS3
InChIInChI=1S/C16H17N3O2S/c1-11-15(14-4-3-9-22-14)12(2)19(18-11)7-6-17-16(20)13-5-8-21-10-13/h3-5,8-10H,6-7H2,1-2H3,(H,17,20)
InChIKeyRVHBVYLNCGVZEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyrazole-Furan Carboxamide (CAS 2034374-02-0) – Chemical Class & Baseline


N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a heterocyclic hybrid molecule that combines a 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole core with a furan-3-carboxamide moiety via an ethyl linker. This compound belongs to the pyrazole-furan/thiophene carboxamide class, which has been systematically investigated as succinate dehydrogenase inhibitors (SDHIs) for agricultural fungicide applications [1]. Its molecular formula is C₁₆H₁₇N₃O₂S (MW 315.39), and it serves as a research tool for studying SDH-targeted antifungal discovery programs.

Research Field SDHI-targeted antifungal discovery
Selection Context Structure-guided fungicide design (SAR)
Assay Context SDH enzymatic and whole-cell screening

Pyrazole-Furan Carboxamide – Why Generic Substitution Fails


Within the pyrazole-furan/thiophene carboxamide SDHI class, minor modifications to the heterocyclic architecture and substitution pattern produce large shifts in both whole-cell antifungal potency and direct enzyme inhibition. Compounds with identical core scaffolds but different ring systems (furan versus thiophene) or altered substitution on the pyrazole ring exhibit EC₅₀ values that can differ by >2‑fold against Botrytis cinerea and IC₅₀ values that can differ by >1.7‑fold against succinate dehydrogenase [1]. Consequently, procurement of a generic “pyrazole carboxamide” without rigorous structural matching cannot guarantee equivalent biological performance.

Heterocyclic substitution (furan ↔ thiophene) can shift antifungal and SDH inhibition profiles; procurement requires exact structural match.

Compounds without crystallographic validation may obscure SAR interpretation and target-engagement confidence.

Pyrazole-Furan Carboxamide – Quantitative Differentiation Evidence


Antifungal Potency vs. Fluxapyroxad (Botrytis cinerea)

In a direct head-to-head mycelial growth assay, the target compound (designated 5l) exhibited an EC₅₀ of 0.392 μg/mL against B. cinerea, superior to the commercial SDHI fluxapyroxad (EC₅₀ = 0.791 μg/mL) and outperforming its closest intra-series analogs 5j (EC₅₀ = 0.540 μg/mL) and 5k (EC₅₀ = 0.676 μg/mL) [1].

Antifungal EC₅₀ vs. Fluxapyroxad
Head-to-head
EC₅₀ 0.392 µg/mL vs 0.791 µg/mL (2.0‑fold lower)
Reported EC₅₀ comparison supports antifungal screening fit
Botrytis cinerea mycelial growth assay
Antifungal Botrytis cinerea EC50

SDH Enzymatic Inhibition vs. Fluxapyroxad

Against isolated succinate dehydrogenase, compound 5l achieved an IC₅₀ of 0.506 μg/mL, surpassing fluxapyroxad (IC₅₀ = 1.031 μg/mL) by 2.0‑fold and outperforming analogs 5j (IC₅₀ = 0.738 μg/mL) and 5k (IC₅₀ = 0.873 μg/mL) [1].

SDH IC₅₀ vs. Fluxapyroxad
Head-to-head
IC₅₀ 0.506 µg/mL vs 1.031 µg/mL (2.0‑fold lower)
Reported IC₅₀ comparison supports enzyme inhibition context
Isolated SDH enzymatic assay
Succinate dehydrogenase SDH inhibition IC50

Molecular Dynamics Binding Affinity vs. Fluxapyroxad

Molecular dynamics simulations revealed that compound 5l possesses a stronger computed binding affinity toward succinate dehydrogenase than fluxapyroxad, providing atomic‑level rationale for its superior enzymatic and cellular potency [1].

MD Binding Affinity vs. Fluxapyroxad
Context-dependent
Stronger computed binding affinity (qualitative ranking)
Supports binding-mode and target-interaction interpretation
Molecular dynamics simulation
Molecular dynamics Binding affinity SDH

Single-Crystal X-Ray Diffraction Structure

The crystal structure of compound 5l was unequivocally determined by single‑crystal X‑ray diffraction (XRD), confirming its three‑dimensional arrangement and providing a definitive structural reference absent for most compounds in the series [1].

Single-Crystal XRD Structure
Specification review
Crystal structure solved by single-crystal XRD
Enables definitive SAR interpretation and procurement confidence
No crystal structure for other series members
X-ray crystallography Structural confirmation SDHI

Pyrazole-Furan Carboxamide – Research & Application Scenarios


SDH-Targeted Fungicide Lead Optimization

The compound's 2‑fold superiority in both EC₅₀ and IC₅₀ over the commercial SDHI fluxapyroxad [1] makes it a compelling starting point for lead optimization campaigns aimed at developing next‑generation fungicides with enhanced potency against Botrytis cinerea and potentially other SDH‑sensitive pathogens.

Structure-Based Drug Design & SAR

The availability of a single‑crystal XRD structure [1] enables precise molecular docking, pharmacophore modeling, and rational design of analogs. Researchers can use the experimentally confirmed binding pose to guide scaffold hopping and bioisosteric replacement strategies.

Biochemical Probe for SDH Enzymology

With an IC₅₀ of 0.506 μg/mL against isolated SDH [1], this compound serves as a high‑affinity biochemical probe to dissect SDH function in mitochondrial respiration and to screen for resistance mutations in fungal populations.

Application
Selection Property
Validation Focus
SDHI lead identification
Reported SDH inhibition profile
Antifungal EC₅₀ and SDH IC₅₀ endpoints
Structure-based fungicide design
Crystal structure availability
Molecular docking and SAR analysis
SDH enzymology probe
SDH binding affinity context
Biochemical and mitochondrial respiration assays
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